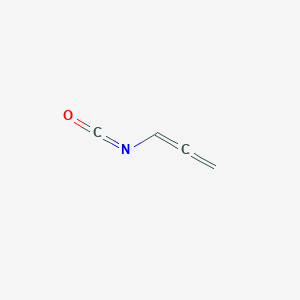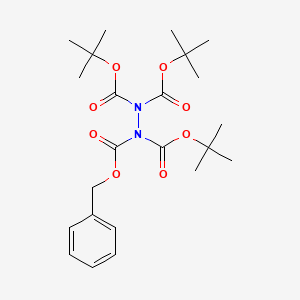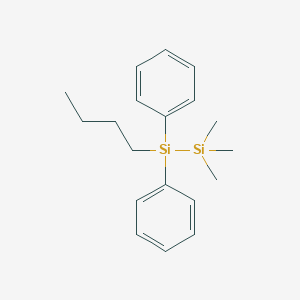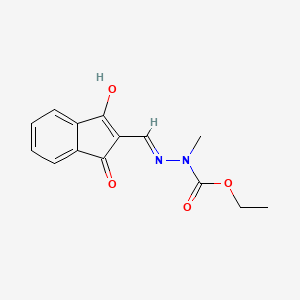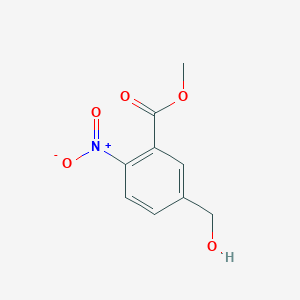
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is an organosilicon compound that features a thienyl group substituted with hexyl and trimethylsilyl groups. Organosilicon compounds are known for their unique properties, which make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) typically involves the reaction of a thienyl compound with hexyl and trimethylsilyl reagents. One common method is the palladium-catalyzed cross-coupling reaction, where a thienyl halide reacts with hexyl and trimethylsilyl reagents under specific conditions.
Industrial Production Methods
In an industrial setting, the production of (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems.
化学反応の分析
Types of Reactions
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothienyl derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienyl derivatives.
Substitution: Various substituted thienyl derivatives.
科学的研究の応用
Chemistry
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is used as a building block in the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique electronic and optical properties.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it valuable in drug discovery and development.
Medicine
Industry
In the industrial sector, (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is used in the production of advanced materials, such as polymers and coatings, that benefit from its unique properties.
作用機序
The mechanism by which (3-Hexylthiene-2,5-diyl)bis(trimethylsilane) exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
類似化合物との比較
Similar Compounds
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane): Features hexyl and trimethylsilyl groups.
(3-Hexylthiene-2,5-diyl)bis(trimethylgermane): Similar structure but with germanium instead of silicon.
(3-Hexylthiene-2,5-diyl)bis(trimethylstannane): Similar structure but with tin instead of silicon.
Uniqueness
(3-Hexylthiene-2,5-diyl)bis(trimethylsilane) is unique due to the presence of silicon, which imparts distinct chemical and physical properties. Silicon’s ability to form strong bonds with carbon and other elements makes this compound particularly stable and versatile in various applications.
特性
| 164991-14-4 | |
分子式 |
C16H32SSi2 |
分子量 |
312.7 g/mol |
IUPAC名 |
(3-hexyl-5-trimethylsilylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C16H32SSi2/c1-8-9-10-11-12-14-13-15(18(2,3)4)17-16(14)19(5,6)7/h13H,8-12H2,1-7H3 |
InChIキー |
GIBJHMCBSJQAHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC(=C1)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
